molecular formula C9H8BrN3O2 B3316557 ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 954217-58-4

ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B3316557
CAS No.: 954217-58-4
M. Wt: 270.08 g/mol
InChI Key: NJZUANIECDYRNO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The core structure, imidazo[4,5-b]pyridine, is analogous to purine, enabling interactions with biomolecules like DNA and proteins . Key substituents include a bromine atom at position 6 and an ethyl carboxylate group at position 2. The bromine enhances electrophilicity, facilitating cross-coupling reactions, while the ethyl ester improves solubility and serves as a synthetic handle for derivatization .

This compound is synthesized via condensation of 6-bromo-pyridine-2,3-diamine with pyrazole-4-carboxaldehydes under reflux or microwave irradiation . Its structural and electronic properties make it a candidate for pharmaceutical applications, including antiviral, anti-inflammatory, and kinase inhibition activities .

Properties

IUPAC Name

ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-6-3-5(10)4-11-7(6)13-8/h3-4H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZUANIECDYRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The reaction conditions usually include refluxing in ethanol for an extended period, followed by cooling and evaporation to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts are often used in Buchwald-Hartwig and Suzuki reactions.

Major Products: The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves cyclization reactions using precursors like 5-bromopyridine-2,3-diamine and ethyl 2-bromoacetate. The reaction is often conducted in solvents such as dimethylformamide (DMF) under elevated temperatures with a base like potassium carbonate to facilitate the cyclization process.

This compound has demonstrated significant biological activities, making it a candidate for various therapeutic applications:

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral effects. Its structure allows for interactions with biological targets that may inhibit microbial growth or viral replication.

Cancer Therapeutics

Studies have shown that derivatives of imidazo[4,5-b]pyridine compounds can act as inhibitors of specific enzymes involved in cancer progression. This compound is being investigated for its potential to modulate pathways relevant to tumor growth and metastasis .

Material Science Applications

In addition to its biological applications, this compound is also explored in material science for the development of new materials and catalysts. Its unique chemical structure allows it to serve as a building block for synthesizing more complex compounds with desirable properties for industrial applications.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various imidazo[4,5-b]pyridine derivatives, including this compound. The results indicated that this compound could inhibit the growth of several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings suggested that the compound exhibited significant inhibitory effects on bacterial growth, highlighting its potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to mimic purine, enabling it to interfere with nucleic acid metabolism and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate with structurally related heterocycles, focusing on core modifications , substituent effects , and biological relevance .

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Substituents Synthesis Method Key Biological Activities References
This compound Imidazo[4,5-b]pyridine 6-Br, 2-COOEt Condensation of diamine with aldehyde Antiviral, kinase inhibition
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine 6-Br, 2-furan, 3-propynyl Multi-step alkylation and cyclization Underexplored (designed for modular derivatization)
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine 5-Cl, 2-COOEt Cyclization of substituted pyrrole Not explicitly stated (structural focus)
5,7-Dimethyl-6-phenylazo-thiazolo[4,5-b]pyridine Thiazolo[4,5-b]pyridine 5,7-Me, 6-PhN=N Cyanoethylation and alkylation Nucleophilic salt formation

Core Structure Variations

  • Imidazo[4,5-b]pyridine vs. Pyrrolo[2,3-c]pyridine: The imidazo[4,5-b]pyridine core (two nitrogen atoms in the five-membered ring) enhances hydrogen-bonding capacity compared to pyrrolo[2,3-c]pyridine (one nitrogen). This difference impacts interactions with biological targets, as seen in the purine-like activity of imidazo derivatives .
  • Imidazo[4,5-b]pyridine vs. Thiazolo[4,5-b]pyridine :

    • Thiazolo[4,5-b]pyridine replaces one imidazole nitrogen with sulfur, altering electronic properties. The sulfur atom increases π-acidity, favoring charge-transfer interactions, as observed in thiazolo-based nucleophilic salts .

Substituent Effects

  • Halogenation (Br vs. Cl) :

    • Bromine at position 6 (target compound) provides a heavier halogen, enhancing steric and electronic effects compared to chlorine in pyrrolo derivatives. Bromine’s larger atomic radius facilitates Suzuki-Miyaura couplings, enabling diversification .
    • Chlorine in compound 9b () may offer similar reactivity but with reduced steric hindrance .
  • Ester vs. Alkyne Groups :

    • The ethyl carboxylate in the target compound improves solubility in polar aprotic solvents, whereas the propynyl group in ’s compound enables click chemistry for bioconjugation .

Crystallographic and Physicochemical Properties

  • Planarity and Hydrogen Bonding :
    • The imidazo[4,5-b]pyridine core in the target compound exhibits near-planarity (dihedral angle = 2.7° with acetyl group in a related structure), promoting π-stacking in crystals. Intermolecular N–H⋯N and C–H⋯O bonds stabilize its lattice, as seen in .
    • Thiazolo derivatives () show similar planarity but form distinct hydrogen-bonding networks due to sulfur’s electronegativity .

Biological Activity

Ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an imidazo[4,5-b]pyridine core with a bromine substituent and an ethyl ester functional group. Its molecular formula is C11_{11}H10_{10}BrN3_{3}O2_{2}, with a molecular weight of approximately 284.11 g/mol .

This compound's biological activity can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes by binding to their active sites, thus blocking their activity. This interaction can modulate metabolic pathways crucial in disease processes .
  • Mimicking Purine Derivatives : Its structural similarity to purine allows it to interfere with nucleic acid metabolism, which is vital for cell proliferation and survival .

Antimicrobial Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine, including this compound, exhibit significant antimicrobial properties. A study demonstrated that these compounds could effectively inhibit bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (μg/mL)Target Pathogen
This compoundTBDStaphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis

Anticancer Potential

The compound has also been studied for its anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies revealed that this compound significantly reduced the viability of cancer cells in a dose-dependent manner. The IC50_{50} values were reported in the range of 10–20 µM for different cancer types .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 5-bromopyridine derivatives . The compound serves as a scaffold for developing new derivatives with enhanced biological activities.

Table 2: Structural Variants and Their Activities

Compound NameStructural ModificationsBiological Activity
Ethyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylateAmino group at position sixEnhanced solubility
Ethyl 5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylateChlorine substitution at position fiveIncreased anti-inflammatory activity

Q & A

Q. What are the common synthetic routes for ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate?

The synthesis typically involves alkylation or acylation of the imidazo[4,5-b]pyridine core. For example:

  • Alkylation : Reacting 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one with alkyl halides (e.g., allylbromide or benzyl chloride) under phase-transfer catalysis (PTC) using K₂CO₃ as a base in DMF. This method yields derivatives with substituents at the 3-position .
  • Acylation : Acetyl chloride can introduce acetyl groups under reflux conditions with tetrabutylammonium bromide as a catalyst, followed by column chromatography purification .
  • Methylation : Methyl iodide reacts with the parent compound in DMF to produce methyl-substituted derivatives, monitored via TLC .

Q. Key Optimization Factors :

  • Solvent choice : DMF enhances reactivity due to its high polarity.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
  • Purification : Ethyl acetate/hexane mixtures are effective for silica gel chromatography .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for structural elucidation:

  • Planarity : The fused imidazo[4,5-b]pyridine system is nearly planar, with deviations ≤0.017 Å. Substituents (e.g., allyl or benzyl groups) form dihedral angles of 70–130° with the core, affecting molecular conformation .
  • Hydrogen Bonding : Strong N–H···O interactions create dimeric structures in the crystal lattice, stabilizing the solid-state arrangement .
  • Torsional Angles : For allyl derivatives, the N2–C7–C8–C9 torsion angle is approximately -131.6°, indicating steric constraints .

Q. Analytical Tools :

  • Single-crystal X-ray diffraction (resolution: R factor ≤0.077) .
  • TLC for reaction monitoring.
  • NMR and IR for functional group verification.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization requires addressing:

  • Catalyst Loading : Increasing tetrabutylammonium bromide (0.1–0.3 mmol) enhances reaction rates in PTC-mediated alkylation .
  • Temperature : Reflux conditions (e.g., 24 hours in DMF at 100°C) are critical for complete conversion .
  • Purification : Gradient elution (ethyl acetate/hexane ratios) improves separation of polar byproducts .

Case Study :
In the synthesis of 3-allyl derivatives, a 93.4 mmol scale reaction achieved >80% yield after column chromatography, with crystals obtained via slow methanol evaporation .

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies often arise from structural variations or assay conditions:

  • Substituent Effects : Bromine at the 6-position vs. 7-position (e.g., 6-bromo vs. 7-bromo derivatives) alters bioactivity. For instance, 7-bromo-2-phenyl derivatives show antimicrobial activity, while 6-bromo analogs may prioritize kinase inhibition .
  • Assay Conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or concentrations (IC₅₀ values) impact reported efficacy. Standardized protocols (e.g., MTT assays at 10 µM) reduce variability .

Q. Recommendations :

  • Conduct comparative studies using isogenic cell lines.
  • Validate results with orthogonal assays (e.g., fluorescence polarization for kinase inhibition).

Q. How does bromine positioning influence reactivity and bioactivity?

The 6-bromo substituent directs electrophilic substitution and modulates biological interactions:

  • Reactivity : Bromine at the 6-position deactivates the pyridine ring, favoring nucleophilic aromatic substitution at the 5-position. This contrasts with 7-bromo derivatives, which exhibit higher electrophilicity .
  • Bioactivity : 6-Bromo derivatives show enhanced binding to Aurora A kinase (IC₅₀ = 12 nM) compared to non-brominated analogs, likely due to halogen bonding with kinase active sites .

Q. Structural Insights :

  • X-ray data reveal bromine’s van der Waals interactions with protein residues (e.g., Phe144 in Aurora A) .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

  • In Vitro Kinase Assays : Use recombinant Aurora A kinase with ATP-Glo™ luminescence to measure inhibition .
  • Molecular Docking : Simulate binding poses using software like AutoDock Vina, referencing crystallographic data (PDB: 2W1C) .
  • SAR Studies : Compare IC₅₀ values of 6-bromo derivatives with methyl, allyl, or acetyl substituents to identify critical functional groups .

Q. Data Interpretation :

  • A 3-allyl substitution reduces potency (IC₅₀ = 45 nM) vs. 3-methyl (IC₅₀ = 28 nM), suggesting steric hindrance impacts binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

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